5-Fluoro-3-methylpyridin-2-OL
Description
5-Fluoro-3-methylpyridin-2-OL is a fluorinated pyridine derivative characterized by a hydroxyl (-OH) group at position 2, a fluorine atom at position 5, and a methyl (-CH₃) group at position 3 of the pyridine ring.
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-fluoro-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) |
InChI Key |
AAZPZNNHFPJRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Influence: Fluorine’s electronegativity enhances hydrogen-bonding capacity and metabolic stability compared to chlorine or iodine.
- Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., in 5-Chloro-2-methoxypyridin-3-ol) increase acidity (pKa ~8–10) compared to methoxy groups, which may reduce solubility in aqueous environments but enhance binding to polar targets .
- Alkyl Chain Variations : The hydroxypropyl group in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol improves water solubility (logP ~0.5) compared to a methyl group (estimated logP ~1.2 for this compound) .
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